

Application Notes and Protocols: 3,4-Difluoro-2-methylaniline in Organic Synthesis

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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylaniline

Cat. No.: B178413

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylaniline is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. The presence of two fluorine atoms on the aniline ring significantly influences the physicochemical properties of resulting molecules. This substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making it a desirable feature in the design of novel therapeutic agents and specialized chemicals.

This document provides detailed application notes on the use of **3,4-Difluoro-2-methylaniline** in the synthesis of kinase inhibitors, along with a representative experimental protocol for a key synthetic transformation.

Core Applications in Drug Discovery

The primary application of **3,4-Difluoro-2-methylaniline** in medicinal chemistry is as a synthetic intermediate for the creation of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The substituted aniline scaffold is a common feature in many kinase inhibitors, as it can effectively interact with the ATP-binding pocket of these enzymes.

Key areas of application include:

- Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK inhibitors are an important class of anti-cancer agents that target NTRK gene fusions. The difluoro-methyl-substituted aniline moiety can be incorporated into scaffolds that selectively target TRK kinases.
- Polo-Like Kinase (PLK) Inhibitors: PLKs are critical regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. **3,4-Difluoro-2-methylaniline** can serve as a precursor for the synthesis of selective PLK inhibitors.
- Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1) Inhibitors: This building block is utilized in the synthesis of advanced kinase inhibitors like Lorlatinib (PF-06463922), a macrocyclic inhibitor effective against a range of resistance mutations in ALK-positive non-small cell lung cancer.

Experimental Protocols

A crucial step in the synthesis of many kinase inhibitors involves the coupling of the aniline moiety with a heterocyclic core. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this purpose.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of **3,4-Difluoro-2-methylaniline** with **2-chloro-4-iodopyrimidine**

This protocol describes a general procedure for the synthesis of a key intermediate, **N-(4-iodopyrimidin-2-yl)-3,4-difluoro-2-methylaniline**, which can be further elaborated to generate a variety of kinase inhibitors.

Materials and Reagents:

- **3,4-Difluoro-2-methylaniline**
- **2-chloro-4-iodopyrimidine**
- **Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)**

- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Cesium Carbonate (Cs_2CO_3)
- Anhydrous 1,4-Dioxane
- Nitrogen or Argon gas
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To a dry Schlenk flask, add **3,4-Difluoro-2-methylaniline** (1.0 mmol, 1.0 equiv.), 2-chloro-4-iodopyrimidine (1.2 mmol, 1.2 equiv.), $\text{Pd}_2(\text{dba})_3$ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs_2CO_3 (2.0 mmol, 2.0 equiv.).
- Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
- Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.
- Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
- Extraction: Wash the filtrate with water and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Data Presentation

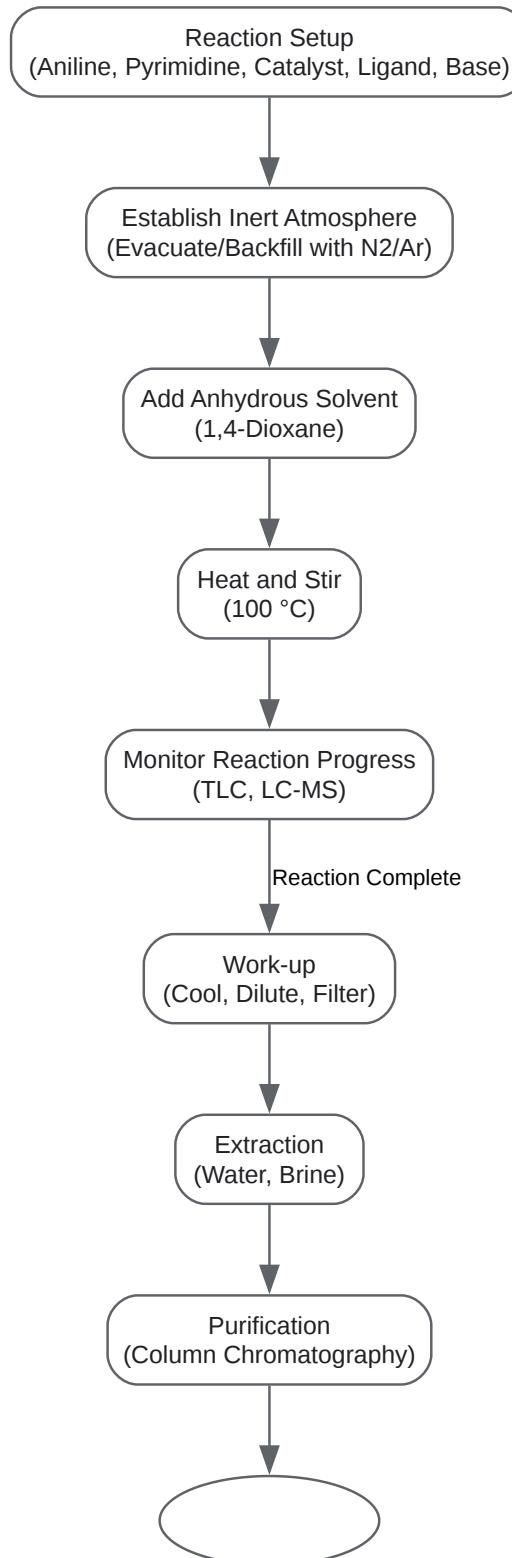
The following table summarizes expected quantitative data for the Buchwald-Hartwig amination protocol described above. The values are representative for this type of transformation.

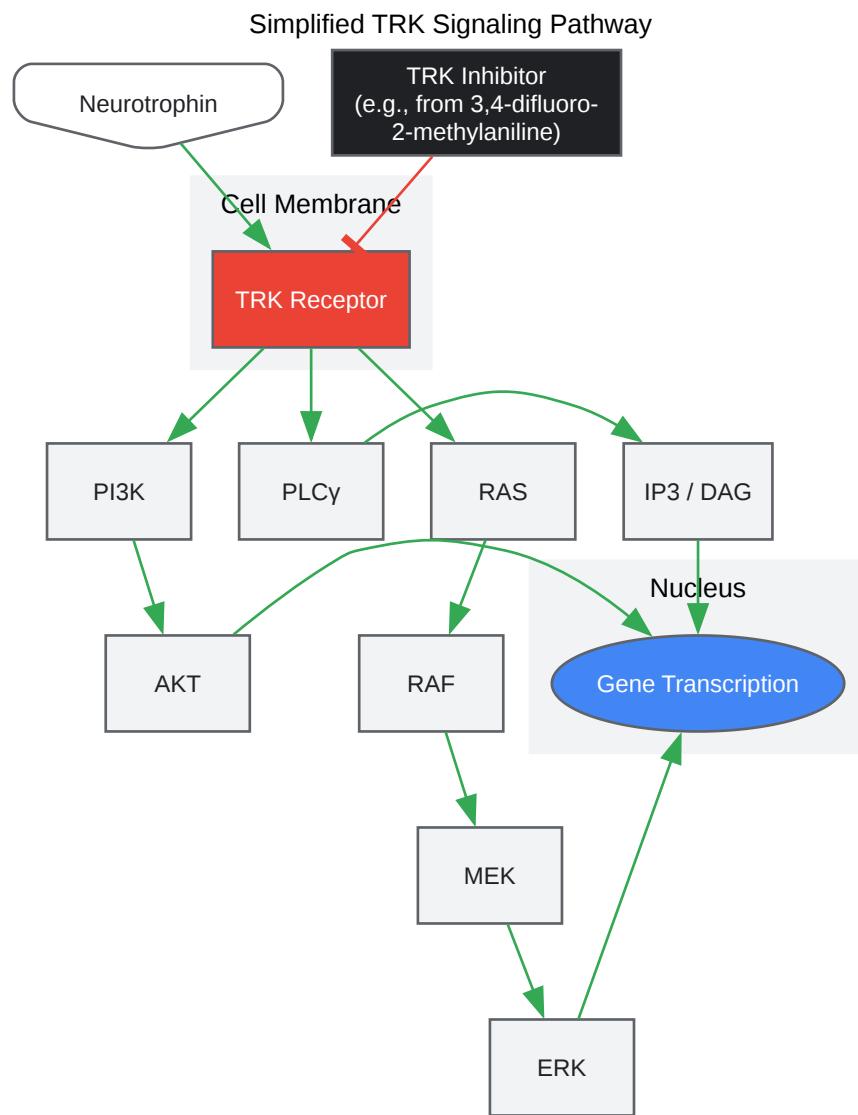
Reactant A	Reactant B	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)	Purity (%)
3,4-Difluoro-2-methylaniline	2-chloro-4-iodopyrimidine	Pd ₂ (dba) ₃ / Xantphos	1,4-Dioxane	100	18	85	>95

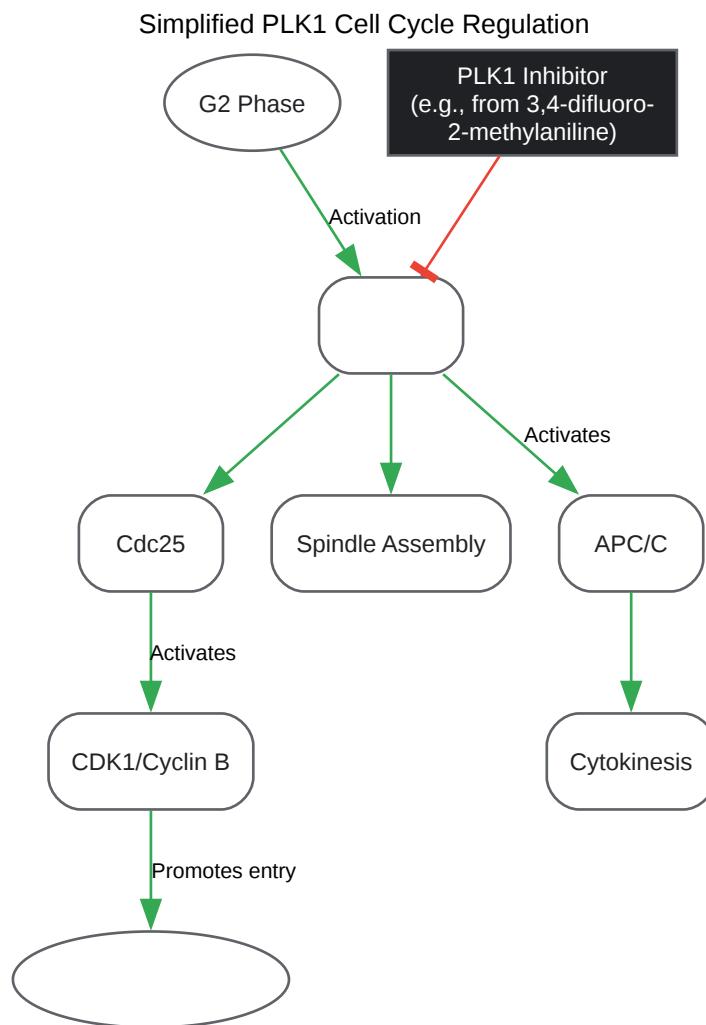
Visualizations

Experimental Workflow

Experimental Workflow for Buchwald-Hartwig Amination







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